ONC1-13B

Androgen Receptor Antagonist Prostate Cancer Cell Proliferation

ONC1-13B offers a low CYP3A induction profile (0.0-3.3% vs. 10-16% for analogs) for cleaner combination therapy data and a 3.3-5.1× lower brain-to-plasma ratio to reduce seizure risk in chronic xenograft studies. Its superior in vitro potency (IC50=30nM) and binding affinity (IC50=7.9μM) ensure robust target engagement with lower compound use.

Molecular Formula C22H16F4N4O3S
Molecular Weight 492.4 g/mol
CAS No. 1351185-54-0
Cat. No. B1432339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONC1-13B
CAS1351185-54-0
Molecular FormulaC22H16F4N4O3S
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C22H16F4N4O3S/c1-28-18(31)15-5-4-14(9-17(15)23)30-20(34)29(19(32)21(30)6-7-33-11-21)13-3-2-12(10-27)16(8-13)22(24,25)26/h2-5,8-9H,6-7,11H2,1H3,(H,28,31)/t21-/m1/s1
InChIKeyQKKPJFTYJCXESR-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONC1-13B (Jfg7jwh6YL, CAS 1351185-54-0): A Novel Orally Bioavailable Androgen Receptor Antagonist for Preclinical Prostate Cancer Research


ONC1-13B (also known as ONC-113B, Jfg7jwh6YL, CAS 1351185-54-0) is a synthetic, non-steroidal, orally bioavailable antagonist of the androgen receptor (AR) [1]. It belongs to the 5-oxo-2-thioxoimidazolidine chemical class and exhibits a triple mechanism of action: preventing androgen binding to the AR ligand-binding domain, inhibiting AR nuclear translocation, and disrupting coactivator complex formation [1]. The compound has advanced to Phase I clinical evaluation for metastatic castration-resistant prostate cancer (mCRPC) [2].

Why Substituting ONC1-13B (CAS 1351185-54-0) with Other Androgen Receptor Antagonists Introduces Preclinical Confounding Risks


Although ONC1-13B shares a common mechanism of action with clinically established AR antagonists such as enzalutamide (MDV3100) and apalutamide (ARN-509), critical preclinical parameters including in vitro potency, brain distribution, and CYP3A induction potential differ markedly [1]. These differences translate into divergent experimental outcomes in xenograft efficacy models and distinct drug-drug interaction (DDI) liability profiles [1]. Relying on in-class analogs without accounting for these quantitative variances can lead to misinterpretation of target engagement, off-target toxicity signals, and combination therapy feasibility.

Quantitative Differentiation Guide: ONC1-13B (Jfg7jwh6YL) vs. Clinical-Stage AR Antagonists


Superior In Vitro Potency in LNCaP Prostate Cancer Cell Proliferation Assay

In a head-to-head in vitro comparison using LNCaP cells stimulated with 1 nM dihydrotestosterone (DHT), ONC1-13B exhibited a lower IC50 value for inhibition of cell proliferation compared to MDV3100 (enzalutamide) and ARN-509 (apalutamide) [1]. The data demonstrate a 4.9-fold greater potency than MDV3100 and an 8.0-fold greater potency than ARN-509 in this specific cellular context.

Androgen Receptor Antagonist Prostate Cancer Cell Proliferation

Enhanced Binding Affinity for Androgen Receptor Ligand-Binding Domain

A competitive-binding assay against the AR ligand Fluormone™ demonstrated that ONC1-13B binds to the androgen receptor ligand-binding domain with higher affinity than MDV3100 [1]. The IC50 value for ONC1-13B was approximately half that of MDV3100, indicating superior target engagement in a cell-free biochemical system.

Receptor Binding Androgen Receptor Affinity Assay

Reduced CYP3A Induction Potential Supports Combination Therapy Feasibility

In a side-by-side CYP3A induction assay using human hepatocytes, ONC1-13B exhibited approximately 2-fold lower induction of CYP3A activity at 10 μM compared to both MDV3100 and ARN-509 [1]. Notably, at 1 μM, ONC1-13B showed no detectable CYP3A induction (0.0-3.3% of positive control), whereas MDV3100 and ARN-509 maintained significant induction (10.0-16.3%) [1].

Drug-Drug Interaction CYP3A4 Combination Therapy

Lower Brain Distribution Ratio Predicts Reduced Seizure Risk

Tissue distribution studies in rats revealed that ONC1-13B exhibits a significantly lower brain-to-plasma concentration ratio compared to MDV3100 and ARN-509 at 30 minutes post-dose [1]. This reduced central nervous system exposure correlates with a predicted lower risk of GABA_A-related seizure induction, a known dose-limiting toxicity for enzalutamide [1].

Tissue Distribution Brain Penetration Safety Pharmacology

Comparable or Superior In Vivo Efficacy in LNCaP-Z2 Xenograft Model

In the LNCaP-Z2 xenograft model of prostate cancer, ONC1-13B demonstrated in vivo anti-tumor activity comparable to MDV3100 at equivalent oral doses, and was more efficacious when normalized to plasma drug concentration [1]. Tumor growth inhibition and PSA expression suppression were observed across multiple dosing regimens [1].

Xenograft Model Tumor Growth Inhibition In Vivo Efficacy

~10-Fold Higher Potency than Bicalutamide in PSA Expression Inhibition

In DHT-stimulated LNCaP prostate cancer cells, ONC1-13B inhibited PSA expression with approximately 10-fold greater potency than the first-generation AR antagonist bicalutamide [1]. This substantial potency differential highlights the compound's superior target modulation capability in a disease-relevant biomarker assay.

PSA Expression AR Antagonist Potency Comparison

Recommended Research Applications for ONC1-13B (Jfg7jwh6YL) Based on Preclinical Differentiation Evidence


Combination Therapy Studies with CYP3A Substrates

ONC1-13B is ideally suited for in vitro and in vivo combination therapy experiments involving drugs metabolized by CYP3A (e.g., abiraterone, taxanes, or targeted kinase inhibitors). The compound's significantly lower CYP3A induction profile at 1 μM (0.0-3.3% positive control) compared to MDV3100 (10.0%) and ARN-509 (16.3%) minimizes the risk of confounding drug-drug interactions that could alter the pharmacokinetics of co-administered agents [1]. This makes ONC1-13B a superior tool compound for dissecting AR pathway contributions in multi-agent preclinical regimens.

Long-Term In Vivo Xenograft Studies Requiring Wider Safety Margins

In chronic LNCaP-Z2 xenograft studies, ONC1-13B offers a favorable safety profile due to its 3.3-5.1× lower brain-to-plasma ratio compared to MDV3100 and ARN-509 [1]. This reduced CNS penetration predicts a lower incidence of dose-limiting seizure events, enabling higher or more prolonged dosing regimens without premature termination due to neurological adverse events. Researchers conducting long-duration tumor growth inhibition studies will benefit from improved protocol completion rates and cleaner data sets.

High-Throughput Screening and Dose-Response Assays Requiring High Potency

For in vitro assays measuring AR-mediated cell proliferation or PSA expression, ONC1-13B provides superior potency (IC50 = 30 nM for proliferation; 4.9-8.0× more potent than MDV3100/ARN-509) [1]. This allows researchers to use lower compound concentrations to achieve full target engagement, reducing the likelihood of off-target effects and conserving compound inventory. The compound's validated activity at nanomolar concentrations makes it an excellent positive control or reference standard for screening novel AR modulators.

Biochemical Binding Studies Focused on AR Ligand-Binding Domain Interactions

In competitive binding assays using the PolarScreen™ platform, ONC1-13B demonstrates 2.1× higher affinity (IC50 = 7.9 μM) for the AR ligand-binding domain than MDV3100 (IC50 = 16.3 μM) [1]. This enhanced binding affinity positions ONC1-13B as a preferred probe for surface plasmon resonance (SPR) studies, fluorescence polarization displacement assays, and other biophysical techniques aimed at characterizing AR-ligand interactions or screening for novel binding-site competitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONC1-13B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.